molecular formula C20H25N5O2 B5876708 1,3-dimethyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5876708
M. Wt: 367.4 g/mol
InChI Key: BRRZFZPLUMWRSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 3-methyl-3,7-dihydro-purine-2,6-dione derivatives has been explored, highlighting methods that may be applicable to the compound . Compounds bearing carboxybenzyl and 2-chloro/cyanobenzyl groups have shown moderate to good inhibitory activities against dipeptidyl peptidase IV, indicating a potential method for synthesizing similar structures with therapeutic relevance (Mo et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives, including those similar to the compound , reveals a complex interplay of hydrogen bonds and stacking interactions that contribute to their biological activities and physical properties. The analysis of these interactions provides insights into how modifications at specific sites can influence the overall behavior and reactivity of the molecule (Shukla et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving purine derivatives often hinge on the reactivity of the purine moiety itself, including substitution reactions at available positions. These reactions are crucial for modifying the chemical properties of the compound for various applications, including therapeutic uses. The synthesis of 8-alkylamino and 7-(2-hydroxy-3-piperazinopropyl) derivatives has been noted for cardiovascular activities, indicating a method for altering the compound's properties for specific biological effects (Chłoń-Rzepa et al., 2004).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Detailed quantitative analysis of these interactions in similar compounds provides insights into the factors that govern their physical behaviors, which are essential for formulation and material design purposes.

Chemical Properties Analysis

The chemical properties of purine derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are central to understanding their potential biological activities and interactions. Studies on the ionization and methylation reactions of purine-6,8-diones offer valuable information on how structural modifications can impact these chemical properties, guiding the development of compounds with desired activities and stability profiles (Rahat et al., 1974).

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRZFZPLUMWRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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